5-Phenylpiperazin-2-one belongs to the class of piperazin derivatives, which are cyclic organic compounds containing a piperazine ring. It is specifically categorized under piperazin-2-ones, characterized by the presence of a carbonyl group at the second position of the piperazine ring. This compound can be sourced from various synthetic routes involving piperazine and phenyl-containing substrates, making it accessible for further chemical modifications and evaluations in biological contexts.
The synthesis of 5-phenylpiperazin-2-one can be achieved through several methods. One common approach involves the reaction of phenylhydrazine with an appropriate carbonyl compound under acidic conditions. Another method includes the cyclization of phenyl-substituted amines with diketones or α,β-unsaturated carbonyl compounds.
The molecular formula of 5-phenylpiperazin-2-one is . Its structure features a piperazine ring substituted at one nitrogen with a phenyl group and a carbonyl group at the second position.
5-Phenylpiperazin-2-one participates in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are typically conducted under controlled conditions to optimize yield and selectivity .
The mechanism of action for 5-phenylpiperazin-2-one varies depending on the specific biological target it interacts with. It has been studied for its potential as an anticancer agent, where it induces apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation.
5-Phenylpiperazin-2-one exhibits several notable physical and chemical properties:
These properties are vital for understanding its behavior in biological systems and during drug formulation .
5-Phenylpiperazin-2-one has diverse applications in medicinal chemistry:
Piperazin-2-one, a partially saturated six-membered diheterocycle featuring two nitrogen atoms at positions 1 and 4, represents a structurally versatile scaffold in rational drug design. Its non-planar conformation enables diverse binding interactions with biological targets, while the carbonyl group at position 2 enhances polarity and hydrogen-bonding capacity. The scaffold’s synthetic accessibility facilitates extensive structural diversification, particularly at the N-1 and C-5 positions, allowing precise optimization of pharmacodynamic and pharmacokinetic properties. 5-Phenylpiperazin-2-one derivatives specifically exploit this versatility, with the phenyl substituent strategically positioned to engage in π-stacking interactions within hydrophobic enzyme pockets or receptor subdomains. This molecular framework has demonstrated remarkable adaptability across neurological, oncological, and cardiovascular therapeutic domains, establishing its status as a "privileged scaffold" in medicinal chemistry [4] [9].
Piperazin-2-one derivatives serve as molecular platforms for optimizing target affinity and selectivity through systematic core modifications. The scaffold’s conformational flexibility allows it to mimic peptide turn structures, making it invaluable for protease inhibition and receptor modulation. When incorporated into pharmacophore models, the lactam carbonyl serves as a hydrogen bond acceptor, while the N-1 position can be functionalized to project aromatic or aliphatic groups into complementary binding regions.
Table 1: Targeted Therapeutic Applications of Piperazin-2-one Derivatives
Core Modification | Biological Target | Therapeutic Effect | Representative Compound |
---|---|---|---|
C-5 Aryl substitution | 5-HT₁A receptors | Antidepressant activity | EP-65 [8] |
N-1 Arylpiperazine extension | α₁-Adrenoceptors | Antihypertensive action | 20a [3] |
N-4 Sulfonamide linkage | Carbonic anhydrase | Anticancer activity | Chrysin derivatives [4] |
C-3 Spirocyclic incorporation | Voltage-sensitive Na⁺ channels | Anticonvulsant effect | Pyrrolidine-2,5-dione analogs [7] |
Notably, hybrid molecules combining piperazin-2-one with natural product pharmacophores demonstrate enhanced bioactivity. Oroxylin A–piperazinone hybrids exhibit 5-20-fold increased potency against HepG2 and HCT116 cancer cell lines (IC₅₀ = 1.42–9.52 µM) compared to the parent flavonoid, attributable to improved cellular uptake and target engagement [4]. Similarly, chrysin-based sulfonylpiperazines with halogen substitutions show superior anticancer activity against SK-OV-3 cells (IC₅₀ = 12.67 µg/mL), comparable to gefitinib [4]. The scaffold’s compatibility with computational drug design is evidenced by pharmacophore-based development of arylpiperazine α₁-adrenoceptor antagonists, where the piperazinone carbonyl and phenyl ring constitute essential recognition elements [2] [3].
The phenyl group at N-1 profoundly influences ligand-receptor binding through electronic, steric, and hydrophobic effects. Position-specific electronic modulation is crucial: para-methoxy substitution enhances electron donation, increasing 5-HT₁A affinity (EP-42 Kᵢ = 24.5 nM), while meta-chloro groups induce electron withdrawal, boosting α₁-adrenoceptor binding (20a Kᵢ = 16.6 nM) [3] [8]. The phenyl ring’s ortho-substituents dictate conformational preferences; 2-ethoxy groups induce torsional restriction, optimizing receptor fit for antidepressants like EP-65, which outperforms imipramine in forced swim tests [8].
Table 2: Structure-Activity Relationships of N-1 Phenyl Substituents
Substituent Pattern | Biological Activity | Potency Enhancement | Mechanistic Basis |
---|---|---|---|
2-Ethoxy | Antidepressant (5-HT₁A mediated) | >3-fold vs. imipramine | Optimal torsional angle for receptor docking |
2,4-Difluoro | Anticancer (SK-OV-3 inhibition) | IC₅₀ = 4.67 µg/mL (HeLa) | Enhanced membrane penetration |
3-Trifluoromethyl | Anticonvulsant (MES model) | ED₅₀ < 25 mg/kg | Hydrophobic pocket occupation |
3-Chloro | α₁-Adrenoceptor antagonism | Kᵢ = 16.6 nM | Electron-withdrawing effect boosting cation-π interactions |
Steric effects are equally critical: N-1 benzyl expansion versus phenyl diminishes acetylcholinesterase inhibition (IC₅₀ shift from 0.90 µM to >10 µM in pyrimidine carboxamides) due to impaired accommodation within the catalytic gorge [10]. Molecular modeling confirms that the phenyl ring engages in edge-to-face stacking with conserved tryptophan residues (Trp84 in AChE), while larger substituents induce steric clashes. Hybrid systems like phenylpiperazine–pyrrolidin-2-ones exploit this dual-binding capability, where the phenyl anchors to hydrophobic receptor subpockets while the piperazinone carbonyl coordinates with catalytic residues [7] [8].
The evolution of piperazinone therapeutics reflects iterative structure-based optimization across decades. Early developments (1980s–1990s) focused on simple N-phenyl derivatives, discovering their intrinsic monoamine release modulation (186–2,530 nM EC₅₀ for norepinephrine/dopamine/serotonin) [1]. The 2000s witnessed strategic hybridization: incorporation into urea-based soluble epoxide hydrolase (sEH) inhibitors addressed solubility limitations of first-generation compounds. 5-Substituted piperazine ureas exhibited 7.46 mg/mL aqueous solubility while maintaining nM enzyme inhibition, overcoming formulation barriers through the protonatable piperazine nitrogen [6].
Table 3: Milestones in Piperazinone Pharmacophore Development
Era | Design Strategy | Therapeutic Advance | Key Innovation |
---|---|---|---|
1980–2000 | Rigid amphetamine analogs | Monoamine releasing agents | Phenylpiperazine as conformationally restricted scaffold [1] |
2000–2010 | Urea-piperazine hybrids | Soluble epoxide hydrolase inhibitors | Secondary pharmacophore improving solubility (7.46 mg/mL) [6] |
2010–2020 | Phenytoin-piperazine conjugates | Dual 5-HT₁A/α₁-AR ligands | Selective aryl positioning (5.72–17.38 selectivity ratios) [3] |
2020–present | Multitarget-directed ligands | AChE inhibitors with pyrimidine carboxamides | IC₅₀ = 0.90 µM with 8.4-fold BuChE selectivity [10] |
Contemporary research (post-2020) leverages piperazinones in multitarget-directed ligands. Pyrimidine-5-carboxamides bearing 4-phenylpiperazin-1-yl groups achieve balanced AChE inhibition (IC₅₀ = 0.90 µM) and selectivity over butyrylcholinesterase (7.53 µM) through simultaneous catalytic site binding and peripheral site interaction [10]. Kinetic analysis confirms mixed-type inhibition, with the phenylpiperazine moiety contributing to non-competitive binding. Similarly, phenytoin-derived arylpiperazines demonstrate nanomolar affinities for both 5-HT₁A (7–610 nM) and α₁-adrenoceptors (16.6 nM), enabling precise selectivity tuning for neurological applications [3]. These advances highlight the scaffold’s enduring utility in addressing evolving drug discovery challenges.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1